molecular formula C15H12Cl2O3 B1452022 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160250-15-6

2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No. B1452022
CAS RN: 1160250-15-6
M. Wt: 311.2 g/mol
InChI Key: BSBCNRXYGWIDAW-UHFFFAOYSA-N
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Description

The compound “2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride” is a chemical compound with the molecular formula C15H12Cl2O3 . It is related to the class of compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) .

Scientific Research Applications

Environmental Presence and Degradation

Compounds similar to 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride have been extensively studied for their environmental presence, fate, and behavior, particularly in aquatic environments. Parabens, for example, which share some structural similarities, are used as preservatives in various products and have been detected in water bodies, indicating their persistent nature and potential for bioaccumulation. Such studies highlight the importance of understanding the environmental impact of chemical compounds, including their degradation products and interaction with natural elements, which could shed light on the behavior of this compound in similar contexts (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Properties and Applications

The exploration of antioxidant properties in various compounds is crucial for pharmaceutical and food preservation applications. Studies on different chemical compounds, including isoxazolone derivatives, have shown significant biological and medicinal properties. These properties are essential for developing new pharmaceuticals, indicating a potential research avenue for this compound in exploring its antioxidant capacity and its utility in creating more effective antioxidants (Laroum, Boulcina, Bensouici, & Debache, 2019).

Role in Advanced Oxidation Processes

Chloride ions, similar in part to the structure of this compound, play a significant role in advanced oxidation processes (AOPs), which are used for treating water and degrading pollutants. The presence and behavior of chloride ions in such processes can influence the formation of chlorinated by-products and their toxicity. This area of research is crucial for understanding the environmental implications of chlorinated compounds, suggesting that similar studies on this compound could provide insights into its reactivity and potential applications in environmental remediation (Oyekunle, Cai, Gendy, & Chen, 2021).

Biochemical Analysis

Biochemical Properties

2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with proteins and other biomolecules, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Additionally, this compound has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission. By inhibiting this enzyme, the compound can disrupt normal cellular communication, leading to altered cellular functions. Additionally, this compound can bind to DNA, causing changes in gene expression and potentially leading to cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of by-products that may have different biological activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The involvement of these metabolic pathways is crucial for understanding the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its lipophilicity and interaction with transport proteins. The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution within different cellular compartments. Additionally, transport proteins, such as P-glycoprotein, can influence the compound’s localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound has been observed to localize primarily within the endoplasmic reticulum and mitochondria, where it can interact with various biomolecules and influence cellular processes. The presence of targeting signals and post-translational modifications may further direct the compound to specific subcellular compartments, affecting its biological activity .

properties

IUPAC Name

2-[(3-chlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-13-7-3-6-12(15(17)18)14(13)20-9-10-4-2-5-11(16)8-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBCNRXYGWIDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.